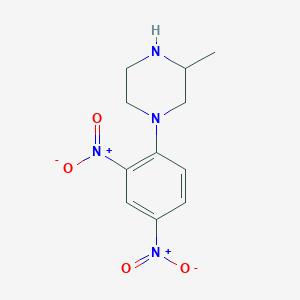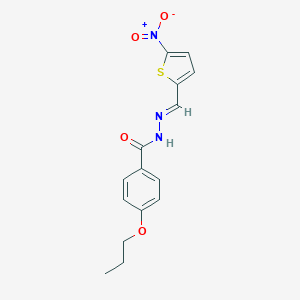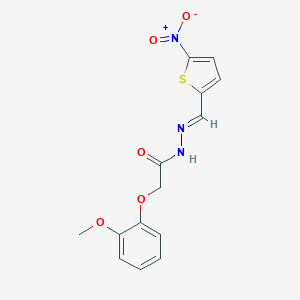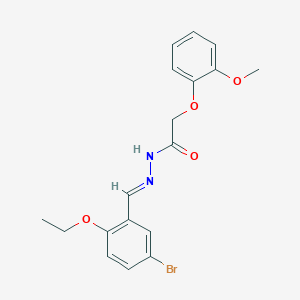
1-(2,4-Dinitrofenil)-3-metilpiperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2,4-dinitrophenyl group attached to a 3-methylpiperazine ring
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-3-methylpiperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-3-methylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the adenine nucleotide translocase (ANT1) and uncoupling proteins (UCP1-UCP3) in the mitochondria . These proteins play a crucial role in energy production and regulation within the cell.
Mode of Action
1-(2,4-Dinitrophenyl)-3-methylpiperazine, like DNP, is likely to act as an uncoupler of oxidative phosphorylation in mitochondria . This means it disrupts the normal energy production process, causing a rapid loss of ATP as heat . The compound interacts with its targets (ANT1 and UCP1-UCP3), enhancing the protonophoric effect of DNP . This interaction leads to changes in the energy balance within the cell, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP and an increase in heat production . This can have downstream effects on numerous cellular processes that rely on ATP for energy.
Pharmacokinetics
Dnp exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially impact the bioavailability of the compound, influencing its efficacy and toxicity.
Result of Action
The primary result of the compound’s action is a disruption of normal energy production within the cell . This can lead to a variety of effects, depending on the specific cell type and the overall energy balance within the organism. In some cases, this could potentially lead to weight loss, as the body burns more energy to compensate for the loss of ATP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. For example, the compound’s action may be influenced by the presence of other chemicals, the pH of the environment, and the temperature
Análisis Bioquímico
Biochemical Properties
1-(2,4-Dinitrophenyl)-3-methylpiperazine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials, which are used for the electrochemical quantification of neurotransmitters
Cellular Effects
The effects of 1-(2,4-Dinitrophenyl)-3-methylpiperazine on cells are diverse and significant. It has been found to cause dose-dependent mitochondrial uncoupling in humans, leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia . This influence on cell function can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dinitrophenyl)-3-methylpiperazine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dinitrophenyl)-3-methylpiperazine can change over time. For instance, it has been used in the detection of 2,4-dinitrophenol, where the fluorescence intensity ratio and emission peak shift were utilized for selective detection .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dinitrophenyl)-3-methylpiperazine can vary with different dosages in animal models . For example, in a study involving the administration of 1 mg/kg, and intraperitoneal administration of 5 mg/kg and 15 mg/kg of DNP, limited DNP distribution to tissues was found .
Metabolic Pathways
1-(2,4-Dinitrophenyl)-3-methylpiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
1-(2,4-Dinitrophenyl)-3-methylpiperazine is transported and distributed within cells and tissues in a manner that is still being researched. It is known to cause dose-dependent mitochondrial uncoupling, which can impact its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(2,4-Dinitrophenyl)-3-methylpiperazine and its effects on activity or function are areas of active research. After epicutaneous application of 2,4-dinitrofluorobenzene (DNFB) to sensitized and non-sensitized mice, the highest intensity of immunolabelling was found on tonofilaments of keratinocytes present in the upper layers of the epidermis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-3-methylpiperazine can be synthesized through a multi-step process involving the reaction of 2,4-dinitrochlorobenzene with 3-methylpiperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(2,4-Dinitrophenyl)-3-methylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dinitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Shares the 2,4-dinitrophenyl group but differs in the hydrazine moiety.
3-Methylpiperazine: Lacks the 2,4-dinitrophenyl group but shares the piperazine ring structure.
2,4-Dinitrophenol: Contains the 2,4-dinitrophenyl group but differs in the phenol moiety.
Uniqueness: 1-(2,4-Dinitrophenyl)-3-methylpiperazine is unique due to the combination of the 2,4-dinitrophenyl group and the 3-methylpiperazine ring.
Propiedades
IUPAC Name |
1-(2,4-dinitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-13(5-4-12-8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHRNFZJODRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-methylbutyl]benzamide](/img/structure/B386787.png)
![N'-[2-(hexyloxy)benzylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386789.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386791.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386793.png)
![4-Bromo-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B386795.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386797.png)


![N'-[4-(diethylamino)benzylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386800.png)

![2-(4-Methylphenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B386804.png)
![3,3-Bis[4-(benzylideneamino)phenyl]-1-isoindolinone](/img/structure/B386805.png)

![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide](/img/structure/B386809.png)
